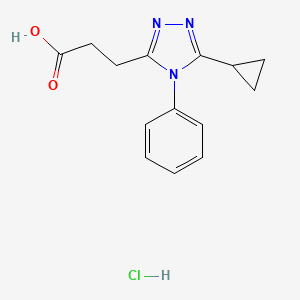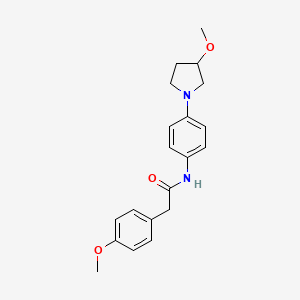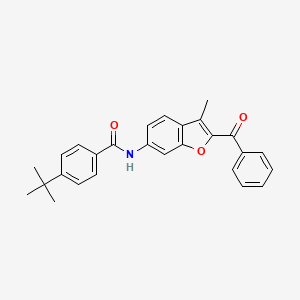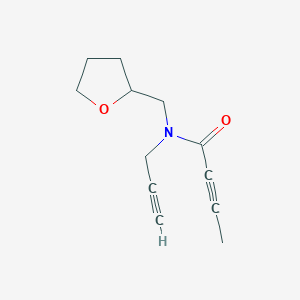![molecular formula C24H25N3O3S B2487743 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine CAS No. 1286728-23-1](/img/structure/B2487743.png)
1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine often involves nucleophilic substitution reactions and is characterized by the use of specific derivatives and precursors to achieve desired structural frameworks. For instance, compounds have been synthesized through reactions involving bromination and subsequent nucleophilic substitution, showcasing the complexity and precision required in chemical synthesis processes (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds displays a range of conformations influenced by substituents. The crystal and molecular structures of compounds like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and derivatives have been elucidated, revealing how conformation is affected by molecular interactions and substituent effects (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds is often explored through their participation in various reactions, including those leading to the formation of new bonds or functional groups. Studies have detailed reactions involving pyridine and sulfone moieties, emphasizing the role of these groups in chemical transformations and the synthesis of novel compounds with potentially valuable properties (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of compounds containing the 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine framework or similar structures, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Investigations into these aspects provide insights into how structural features impact physical behaviors (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are integral to understanding the utility and application scope of these compounds. Research on similar molecules highlights the importance of sulfonamide and pyridine groups in determining chemical behavior and interactions (Yan et al., 2006).
Scientific Research Applications
Synthesis and Characterization
Synthesis, Molecular Docking and In Vitro Screening : Novel pyridine derivatives including those related to 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine were synthesized and subjected to molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Synthesis and Properties of Novel Fluorinated Polyamides : A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers showed excellent thermal stability, mechanical strength, and low dielectric constants (Liu et al., 2013).
Synthesis of Substituted 1,3,4-Oxadiazolyl Tetrahydropyridines as Anticancer Agents : Novel 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety were synthesized and evaluated for their anti-cancer activities, demonstrating moderate cytotoxicity on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Colour Tuning by the Ring Roundabout : A series of cationic bis-cyclometallated iridium(III) complexes with sulfone-substituted cyclometallating ligands were developed, showing potential in light-emitting electrochemical cells with high photoluminescence quantum yields (Ertl et al., 2015).
Biological Applications and Modeling
Structural Characterization of Analgesic Isothiazolopyridines : The structures of isothiazolopyridine derivatives were determined, and computational investigations were performed to find correlations between geometrical/electronic parameters and analgesic action, indicating the importance of charge distribution on piperazine N atoms (Karczmarzyk & Malinka, 2008).
Synthesis, Characterization, and Modeling of Stable Radical Functionalized Monothiophenes : Oligothiophenes bearing stable radicals were synthesized and characterized, with EPR and Infrared spectroscopy confirming the formation of radicals and ab initio molecular orbital calculations used to ascertain electronic properties (Chahma et al., 2021).
Green Approach in Catalysis : Nanocrystalline titania-based sulfonic acid material was prepared and used as an efficient catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives, highlighting a cost-effective method for large-scale production (Murugesan et al., 2016).
properties
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-8-10-22(16-19(18)2)31(29,30)23-11-9-20(17-25-23)24(28)27-14-12-26(13-15-27)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYMJHHQIAOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)





![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)